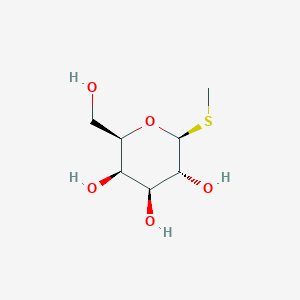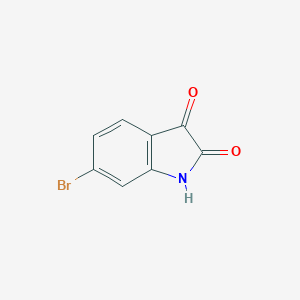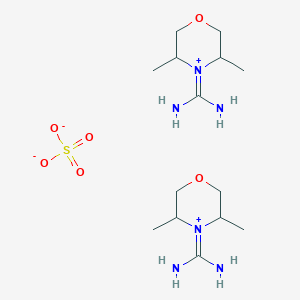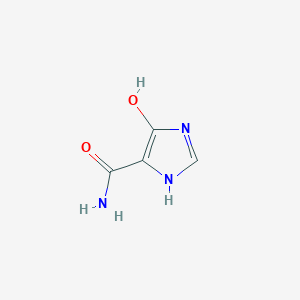
beta-D-Galactopyranoside, methyl 1-thio-
Vue d'ensemble
Description
Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl beta-D-thiogalactoside (TMG), is a monosaccharide derivative of galactose . It is a weak substrate and an effective inducer of beta-D-galactosidase, used in the metabolism of 2-deoxygalactose . The uptake of TMG, lactose, and glucose is maintained by the phosphoenolpyruvate-dependent phosphotransferase system .
Synthesis Analysis
The synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene has been reported . Another study reported the synthesis of Methyl beta-D-Galactopyranoside esters as potential inhibitors .Molecular Structure Analysis
The molecular formula of Beta-D-Galactopyranoside, methyl 1-thio- is C7H14O5S . The molecular weight is 210.25 .Chemical Reactions Analysis
Methyl-β-D-thiogalactoside has been used in a study to analyze inducers of the E.coli lac repressor system . It has also been used in a study that investigated the utilization of lactose by Streptococcus faecalis .Physical And Chemical Properties Analysis
Beta-D-Galactopyranoside, methyl 1-thio- is a white to almost white powder or crystal . It is soluble in water at 50 mg/mL, clear, and colorless . The melting point ranges from 175.0 to 179.0 °C .Applications De Recherche Scientifique
Potential Inhibitors for SARS-CoV-2 Protease Enzyme
Methyl β-D-galactopyranoside esters have been studied as potential inhibitors for the SARS-CoV-2 protease enzyme . The esters were found to interact strongly with key residues in the protease, suggesting they could be effective inhibitors .
Antimicrobial Applications
These compounds have shown promising antifungal functionality compared to their antibacterial activities . The antimicrobial tests demonstrated that the compounds were potent against Bacillus subtilis and Escherichia coli strains .
Synthesis of Biologically Active Drugs
Carbohydrate esters, including methyl β-D-galactopyranoside (MGP), are significant in medicinal chemistry due to their efficacy for the synthesis of biologically active drugs .
Inducers of the E.coli Lac Repressor System
Methyl-β-D-thiogalactopyranoside has been used in a study to analyze inducers of the E.coli lac repressor system .
Utilization of Lactose by Streptococcus Faecalis
It has also been used in a study that investigated the utilization of lactose by Streptococcus faecalis .
Purification of Bacillus Circulans Sp. Alkalophilus β-Galactosidase
p-Aminobenzyl 1-thio-β-D-galactopyranoside−Agarose has been used in the column for the purification of Bacillus circulans sp. alkalophilus β-galactosidase .
Affinity Chromatography for the Purification of P. Haloplanktis β-Galactosidase
It has also been used in the derivatization of affinity matrix of agarose to perform affinity chromatography for the purification of P. haloplanktis β-galactosidase .
Mécanisme D'action
Target of Action
Beta-D-Galactopyranoside, methyl 1-thio-, also known as Methyl-β-D-thiogalactoside (TMG), primarily targets the lac repressor system in Escherichia coli . The lac repressor system is a crucial component in the regulation of the lac operon, a set of genes responsible for the transport and metabolism of lactose in E. coli .
Mode of Action
TMG interacts with the lac repressor system by acting as an inducer . In the presence of TMG, the lac repressor changes its conformation, which in turn allows the transcription of the lac operon . This leads to the production of β-galactosidase, an enzyme that catalyzes the hydrolysis of lactose into glucose and galactose .
Biochemical Pathways
The primary biochemical pathway affected by TMG is the lactose metabolism pathway in E. coli . When TMG induces the lac operon, it leads to the production of β-galactosidase, which then catalyzes the hydrolysis of lactose into glucose and galactose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP .
Pharmacokinetics
Given its solubility in water , it can be inferred that TMG may have good bioavailability
Result of Action
The primary molecular effect of TMG’s action is the induction of the lac operon, leading to the production of β-galactosidase .
Action Environment
The action of TMG is influenced by the presence of other sugars in the environment. For example, in the presence of glucose, the preferred energy source for E. coli, the induction of the lac operon by TMG is inhibited, a phenomenon known as catabolite repression . Therefore, the efficacy of TMG is influenced by the metabolic state of the cell and the availability of other energy sources .
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-PZRMXXKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883337 | |
| Record name | .beta.-D-Galactopyranoside, methyl 1-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Galactopyranoside, methyl 1-thio- | |
CAS RN |
155-30-6 | |
| Record name | Methyl 1-thio-β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .beta.-D-Galactopyranoside, methyl 1-thio- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Galactopyranoside, methyl 1-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-thio-β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)








![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)


